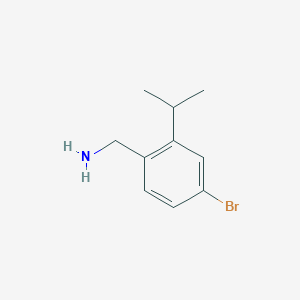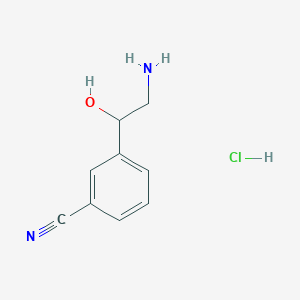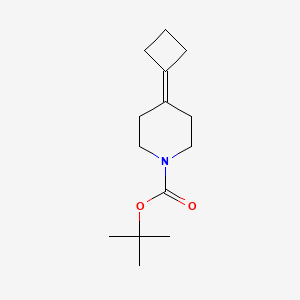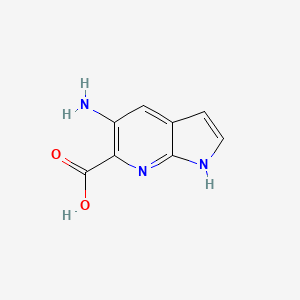![molecular formula C13H14O3 B1383604 3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid CAS No. 1417500-56-1](/img/structure/B1383604.png)
3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid
Übersicht
Beschreibung
“3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid” is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 . It is used in various chemical reactions and has a CAS number of 1417500-56-1 .
Molecular Structure Analysis
The molecular structure of “3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid” consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . Unfortunately, the specific structure diagram is not provided in the searched resources.Physical And Chemical Properties Analysis
The boiling point of “3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid” is predicted to be 360.5±34.0 °C, and its density is predicted to be 1.15±0.1 g/cm3 . The pKa value is predicted to be 2.98±0.10 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid and its derivatives have been utilized in various chemical syntheses and material science applications. For instance, the stereocontrolled synthesis of specific dipeptide isosteres from phenylalanine showcases the utility of tert-butoxy phenyl compounds in complex organic synthesis, providing a practical and stereocontrolled method for producing hydroxyethylene dipeptide isosteres, which are valuable in peptide and medicinal chemistry (Nadin et al., 2001). Similarly, silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoates highlight the role of tert-butoxy compounds in controlling ring sizes during chemical synthesis, demonstrating their significance in organic synthesis for creating complex molecules with precision (Hermann & Brückner, 2018).
Antioxidant Development
The synthesis of new intermolecular complex antioxidants utilizing tert-butyl derivatives, including the design of compounds with enhanced oxidative stability, showcases the application of these compounds in developing new materials with potential antioxidant properties. This research indicates the potential for using tert-butoxy derivatives in creating novel antioxidants for use in various industries, such as plastics and pharmaceuticals, to enhance the oxidative stability and longevity of materials (Lijuan, 2008).
Solar Cell Enhancement
The exploration of isonicotinate derivatives, including those derived from tert-butyl compounds, in dye-sensitized solar cells reveals the impact of such additives on improving the photovoltaic performance. These studies contribute to the understanding of how specific chemical modifications can influence the efficiency and stability of solar cells, indicating a promising avenue for the development of more efficient renewable energy technologies (Bagheri & Dehghani, 2015).
Polymer Science
In polymer science, the use of tert-butyl derivatives in the synthesis of novel polymers and the modification of existing materials has been demonstrated. For example, the development of polyolefin elastomer grafted with unsaturated hindered phenol esters, derived from tert-butyl compounds, showcases the application in creating materials with enhanced antioxidant behavior. Such research underscores the versatility of tert-butoxy compounds in polymer science, offering new ways to improve the thermal stability and durability of polymeric materials (Manteghi et al., 2016).
Eigenschaften
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMXWPIUNGYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[3.3]heptan-6-one trifluoroacetate](/img/structure/B1383523.png)
![4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1383524.png)
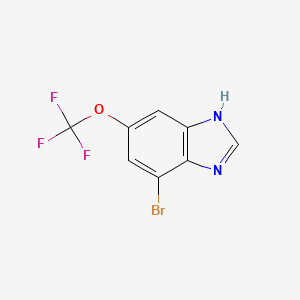
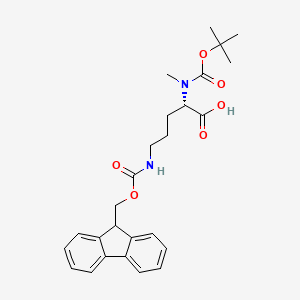
![6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide](/img/structure/B1383528.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)
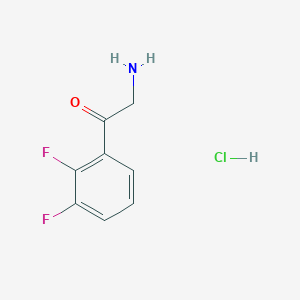
![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)

